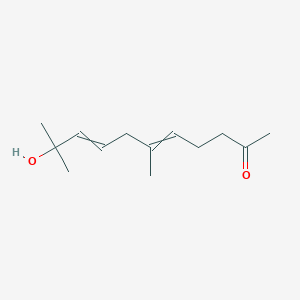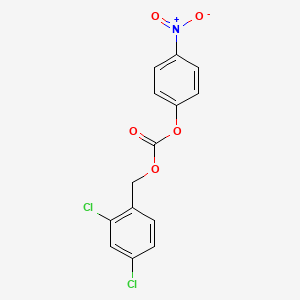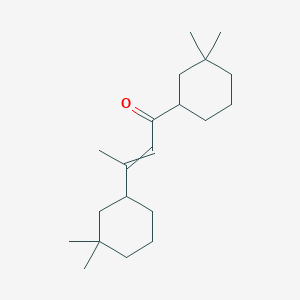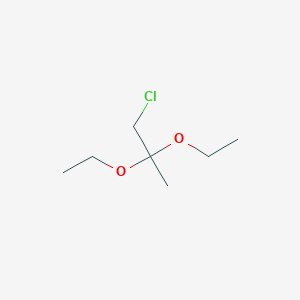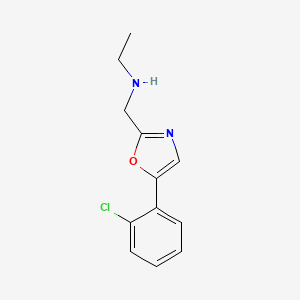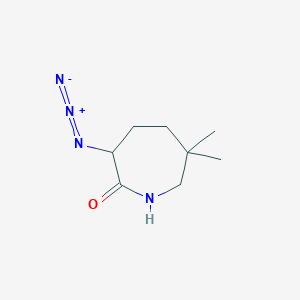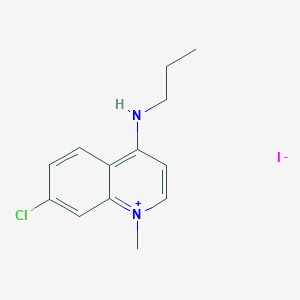
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is a quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Nucleophilic Substitution: 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with propylamine to form 7-chloro-4-(propylamino)quinoline.
Quaternization: The resulting compound is then quaternized with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The compound can undergo further nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to its biological effects.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Used in the synthesis of antimalarial drugs like chloroquine.
Uniqueness
7-Chloro-1-methyl-4-(propylamino)quinolin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quaternary ammonium group enhances its solubility and reactivity compared to other quinoline derivatives.
Properties
CAS No. |
64618-59-3 |
|---|---|
Molecular Formula |
C13H16ClIN2 |
Molecular Weight |
362.64 g/mol |
IUPAC Name |
7-chloro-1-methyl-N-propylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C13H15ClN2.HI/c1-3-7-15-12-6-8-16(2)13-9-10(14)4-5-11(12)13;/h4-6,8-9H,3,7H2,1-2H3;1H |
InChI Key |
SFHAOKRSIKJKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


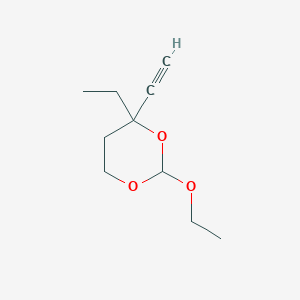
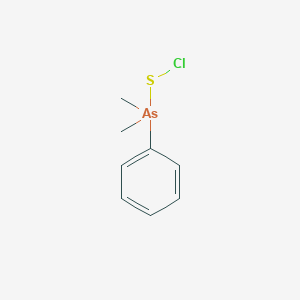

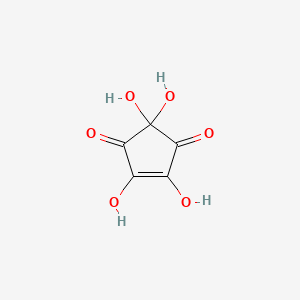
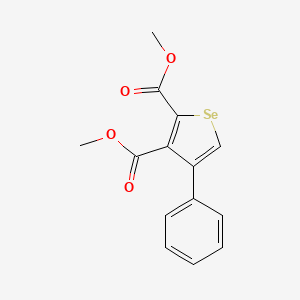
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
